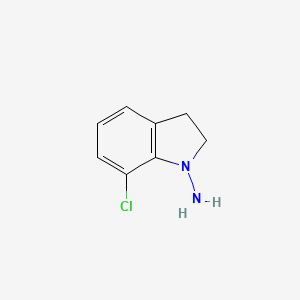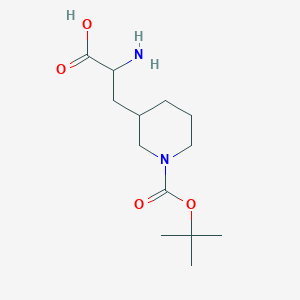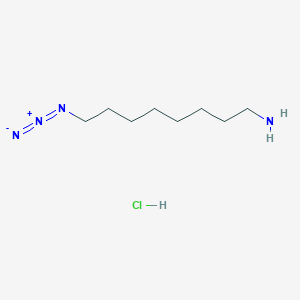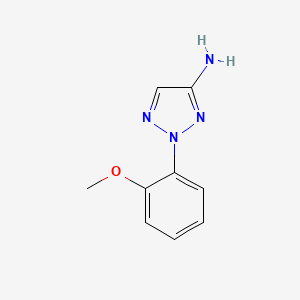
Lithium(1+) oxomanganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) oxomanganese is a compound that combines lithium ions with oxomanganese species
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium(1+) oxomanganese can be synthesized through various methods, including solid-state reactions, sol-gel processes, co-precipitation, and hydrothermal synthesis. One common method involves reacting manganese dioxide with lithium carbonate at high temperatures. The reaction conditions typically include temperatures ranging from 400°C to 800°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method ensures good crystallization and high purity of the final product. The hydrothermal process involves mixing manganese precursors with lithium salts in an aqueous solution, followed by heating under high pressure .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) oxomanganese undergoes various chemical reactions, including oxidation, reduction, and ion-exchange reactions. These reactions are crucial for its applications in energy storage and catalysis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, tert-butylhydroperoxide, and m-chloroperbenzoic acid. These reagents facilitate oxidation and reduction reactions under controlled conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce higher-valent manganese oxides, while reduction reactions may yield lower-valent manganese species .
Scientific Research Applications
Lithium(1+) oxomanganese has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which lithium(1+) oxomanganese exerts its effects involves several molecular targets and pathways. In energy storage applications, the compound facilitates the insertion and extraction of lithium ions, which is crucial for the charge-discharge cycles of batteries. In catalysis, the high-valent manganese-oxo intermediates play a key role in oxidation reactions, enabling the activation of substrates and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Lithium manganese oxide (LiMn2O4): A widely used cathode material in lithium-ion batteries with similar electrochemical properties.
Manganese dioxide (MnO2): Known for its catalytic activity and use in batteries.
Lithium cobalt oxide (LiCoO2): Another cathode material with high energy density but different chemical properties compared to lithium(1+) oxomanganese.
Uniqueness
This compound stands out due to its unique combination of lithium and high-valent manganese-oxo species. This combination provides enhanced stability and reactivity, making it a promising candidate for advanced energy storage and catalytic applications .
Properties
Molecular Formula |
LiMnO+ |
|---|---|
Molecular Weight |
77.9 g/mol |
IUPAC Name |
lithium;oxomanganese |
InChI |
InChI=1S/Li.Mn.O/q+1;; |
InChI Key |
JJLNJNBLJPXAFX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].O=[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)




![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)
![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
